n-(Sec-butyl)-2-(2-chloro-4-cyanophenoxy)acetamide
Description
N-(Sec-Butyl)-2-(2-chloro-4-cyanophenoxy)acetamide is a phenoxyacetamide derivative characterized by a sec-butyl substituent on the nitrogen atom and a 2-chloro-4-cyanophenoxy group attached to the acetamide backbone. This compound belongs to a broader class of acetamides studied for their diverse pharmacological and biochemical properties, including enzyme inhibition and anticancer activity. Key structural features include:
- Phenoxy group: The 2-chloro-4-cyanophenoxy moiety introduces electron-withdrawing groups (Cl and CN) that may influence electronic properties and binding interactions.
- Sec-butyl chain: A branched alkyl group that could enhance lipophilicity and membrane permeability compared to linear or aromatic substituents .
Properties
Molecular Formula |
C13H15ClN2O2 |
|---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
N-butan-2-yl-2-(2-chloro-4-cyanophenoxy)acetamide |
InChI |
InChI=1S/C13H15ClN2O2/c1-3-9(2)16-13(17)8-18-12-5-4-10(7-15)6-11(12)14/h4-6,9H,3,8H2,1-2H3,(H,16,17) |
InChI Key |
OSTQWUQSKAVEIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)COC1=C(C=C(C=C1)C#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
- N-Substituents : The sec-butyl group in the target compound likely offers intermediate lipophilicity compared to the cyclohexyl (more lipophilic) and methylenedioxybenzyl (more polar due to oxygen atoms) groups .
- Phenoxy Modifications: The 2-chloro-4-cyano substitution pattern contrasts with 2,3-dichloro () or unsubstituted phenyl (). The CN group may engage in hydrogen bonding or π-stacking interactions absent in Cl-only analogs .
Contrast with Other Analogs :
- Propanamide Derivatives (): Utilize propanoic acid backbones, requiring elongation of the carbon chain prior to amide formation.
- Benzothiazole Derivatives (): Incorporate heterocyclic amines, necessitating multi-step functionalization of the benzothiazole core.
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